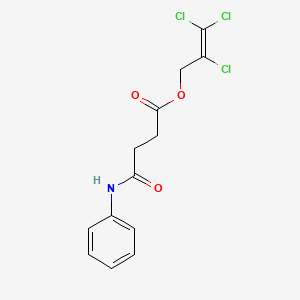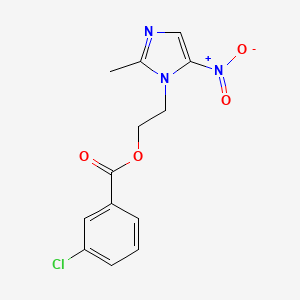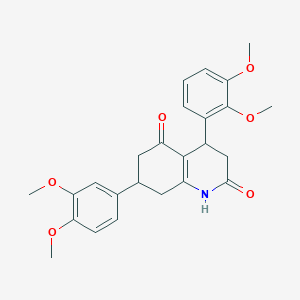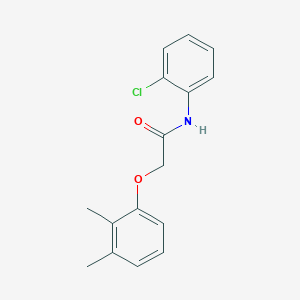![molecular formula C18H21N5O2 B5561851 3-isobutyl-N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}-5-isoxazolecarboxamide](/img/structure/B5561851.png)
3-isobutyl-N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}-5-isoxazolecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related isoxazole and triazole derivatives involves various strategies, including cycloaddition reactions, condensation, and substitution reactions. For instance, Patterson et al. (1992) described a cycloaddition process involving carbethoxyformonitrile oxide to synthesize a related compound, highlighting the versatility of isoxazole synthesis methods (Patterson, Cheung, & Ernest, 1992). Additionally, synthesis routes often explore the reactivity of intermediates to yield various derivatives, as shown by Ryng, Malinka, & Duś (1997) in the creation of 5-substituted derivatives of isoxazolo[5,4-d]1,2,3-triazine-4-ones (Ryng, Malinka, & Duś, 1997).
Molecular Structure Analysis
The molecular structure of compounds within the isoxazole and triazole families is often explored through spectroscopic methods and X-ray crystallography. For example, Ünver et al. (2009) utilized UV–vis, IR, 1H/13C NMR, mass spectrometry, elemental analyses, and X-ray crystallography to infer the structures of novel triazole derivatives, providing insight into the molecular architecture of these compounds (Ünver, Sancak, Tanak, Değirmencioğlu, Düğdü, & Er, 2009).
Chemical Reactions and Properties
Isoxazole and triazole compounds exhibit a range of chemical reactivities, enabling their application in synthesizing complex molecules. Bumagin et al. (2018) discussed the synthesis of substituted 1-(isoxazol-3-yl)methyl-1H-1,2,3-triazoles and their application in palladium(II) complex formation, demonstrating the compounds' utility in catalysis (Bumagin, Kletskov, Petkevich, Kolesnik, Lyakhov, Ivashkevich, Baranovsky, Kurman, & Potkin, 2018).
Physical Properties Analysis
The physical properties of isoxazole and triazole derivatives, such as solubility, melting points, and stability, are crucial for their application in various fields. These properties are typically characterized through standard laboratory techniques, although specific studies focusing solely on the physical properties of "3-isobutyl-N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}-5-isoxazolecarboxamide" are not detailed in the provided references.
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents, stability under various conditions, and potential for further functionalization, are essential for understanding the versatility of isoxazole and triazole compounds. For instance, the work by Kondo, Uchiyama, Sakamoto*, & Yamanaka (1989) on the synthesis and reactions of 5-(tributylstannyl)isoxazoles showcases the potential for further derivatization and application in organic synthesis (Kondo, Uchiyama, Sakamoto*, & Yamanaka, 1989).
Aplicaciones Científicas De Investigación
Synthetic Chemistry and Compound Synthesis
- Synthesis Techniques: Research has focused on developing novel synthetic pathways for creating compounds with potential biological activities. For example, studies have described the synthesis of various heterocyclic compounds, showcasing methodologies that could be applicable to synthesizing related compounds like "3-isobutyl-N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}-5-isoxazolecarboxamide" for research purposes (Pasunooti et al., 2015).
Biological Activities
- Anticancer and Antiviral Activities: Some compounds, particularly those with heterocyclic structures similar to the query compound, have shown promising anticancer and antiviral activities. For instance, research on novel benzamide-based 5-aminopyrazoles and their derivatives highlighted significant antiviral activities against bird flu influenza (H5N1) (Hebishy et al., 2020). Another study on substituted 1,3,4-thiadiazoles as anti-inflammatory and analgesic agents showcases the potential therapeutic applications of such compounds, suggesting that related isoxazole compounds could have similar utilities (Shkair et al., 2016).
Chemical Properties and Reactions
- Reactivity and Stability: Research on substituted-triazeno derivatives of pyrazole-4-carboxylic acid esters and amides has explored their stability and reactivity under various conditions, providing insights into the chemical behavior of related compounds (Shealy & O'dell, 1971). These studies can inform the handling and storage conditions for "3-isobutyl-N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}-5-isoxazolecarboxamide" in research settings.
Propiedades
IUPAC Name |
3-(2-methylpropyl)-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c1-12(2)8-15-9-17(25-22-15)18(24)21-13(3)14-4-6-16(7-5-14)23-11-19-10-20-23/h4-7,9-13H,8H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJRVYVCGAOWIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NOC(=C1)C(=O)NC(C)C2=CC=C(C=C2)N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-isobutyl-N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}-5-isoxazolecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-5-{[4-(1-methyl-1-phenylethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B5561771.png)

![1-[(dimethylamino)sulfonyl]-N-[3-(2-propoxyphenyl)propyl]-3-piperidinecarboxamide](/img/structure/B5561780.png)
![2-{1-(3-furylmethyl)-4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-2-piperazinyl}ethanol](/img/structure/B5561784.png)



![2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B5561804.png)
![N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-phenylacetamide](/img/structure/B5561812.png)
![2-methyl-4-(3-{[3-(4-morpholinylcarbonyl)-1-piperidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5561824.png)
![2-chloro-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,4-dimethylbenzamide](/img/structure/B5561832.png)
![2-(ethoxymethyl)-1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]pyrrolidine](/img/structure/B5561833.png)
![N-[3-(1H-indazol-1-yl)propyl]-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5561866.png)
